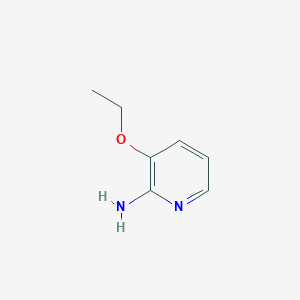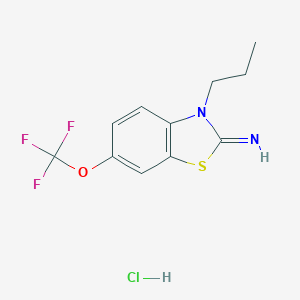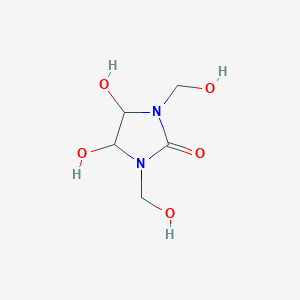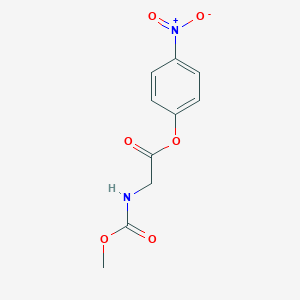
Methoxycarbonylglycine 4-nitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxycarbonylglycine 4-nitrophenyl ester, also known as MNG, is a chemical compound that has been widely used in scientific research. It is a derivative of glycine, an amino acid that plays a crucial role in the human body. MNG is a potent inhibitor of the enzyme glycine decarboxylase, which is involved in the breakdown of glycine.
Scientific Research Applications
Methoxycarbonylglycine 4-nitrophenyl ester has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Methoxycarbonylglycine 4-nitrophenyl ester has also been used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester has been used in the development of drugs that target glycine decarboxylase, which may have potential therapeutic applications.
Mechanism of Action
Methoxycarbonylglycine 4-nitrophenyl ester inhibits glycine decarboxylase by binding to the enzyme's active site. This prevents the enzyme from catalyzing the breakdown of glycine, which leads to an accumulation of glycine in the body. The mechanism of action of Methoxycarbonylglycine 4-nitrophenyl ester is well understood, and it has been extensively studied in the laboratory setting.
Biochemical and Physiological Effects:
The inhibition of glycine decarboxylase by Methoxycarbonylglycine 4-nitrophenyl ester has several biochemical and physiological effects. The accumulation of glycine in the body can lead to an increase in the levels of other metabolites, such as serine and threonine. Additionally, the inhibition of glycine decarboxylase can affect the production of ATP, which is the primary energy source for cells. The physiological effects of Methoxycarbonylglycine 4-nitrophenyl ester are still being studied, but it has been suggested that it may have potential therapeutic applications in the treatment of certain diseases, such as cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
Methoxycarbonylglycine 4-nitrophenyl ester has several advantages for use in laboratory experiments. It is a potent inhibitor of glycine decarboxylase, which makes it useful in the study of the glycine metabolic pathway. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester is relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to the use of Methoxycarbonylglycine 4-nitrophenyl ester in laboratory experiments. It is a toxic compound and must be handled with care. Additionally, the inhibition of glycine decarboxylase can have complex effects on cellular metabolism, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on Methoxycarbonylglycine 4-nitrophenyl ester. One area of interest is the development of drugs that target glycine decarboxylase for therapeutic applications. Additionally, Methoxycarbonylglycine 4-nitrophenyl ester could be used to investigate the role of glycine in various physiological processes, such as neurotransmission and energy metabolism. Further research is also needed to understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
Conclusion:
Methoxycarbonylglycine 4-nitrophenyl ester is a potent inhibitor of glycine decarboxylase that has been widely used in scientific research. It has several advantages for use in laboratory experiments, but also has some limitations. Methoxycarbonylglycine 4-nitrophenyl ester has been extensively studied and has potential therapeutic applications in the treatment of certain diseases. Further research is needed to fully understand the complex effects of Methoxycarbonylglycine 4-nitrophenyl ester on cellular metabolism and to develop new methods for studying the glycine metabolic pathway.
Synthesis Methods
Methoxycarbonylglycine 4-nitrophenyl ester can be synthesized by the reaction of 4-nitrophenol with methoxycarbonylglycine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to Methoxycarbonylglycine 4-nitrophenyl ester by the addition of a base. The synthesis of Methoxycarbonylglycine 4-nitrophenyl ester is a relatively simple process and can be carried out in a laboratory setting.
properties
CAS RN |
1670-94-6 |
|---|---|
Molecular Formula |
C10H10N2O6 |
Molecular Weight |
254.2 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(methoxycarbonylamino)acetate |
InChI |
InChI=1S/C10H10N2O6/c1-17-10(14)11-6-9(13)18-8-4-2-7(3-5-8)12(15)16/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
BNYHIOHEEQKXIR-UHFFFAOYSA-N |
SMILES |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)NCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Other CAS RN |
1670-94-6 |
synonyms |
MC-Gly-NP methoxycarbonylglycine 4-nitrophenyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



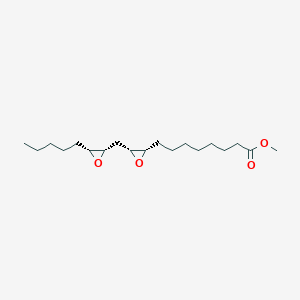

![1,2,4-Ethanylylidene-1H-cyclobuta[cd]pentalen-5-amine,octahydro-N-methyl-(9CI)](/img/structure/B157236.png)
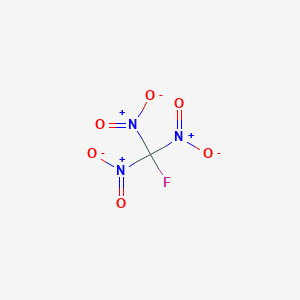




![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)
